BenchChemオンラインストアへようこそ!

(Rac)-MK 0686

CNS penetration P-glycoprotein efflux blood-brain barrier

Procure (Rac)-MK 0686 as the critical reference standard for validating chiral separation methods. Essential for determining enantiomeric resolution (Rs) and establishing system suitability per ICH Q3A(R2). The racemate provides equimolar (R)- and (S)-enantiomers, enabling stereochemical control in binding assays—a function the isolated active enantiomer cannot fulfill. Ideal for studies of B1R antagonist CNS penetration and CYP2C75-mediated autoinduction.

Molecular Formula C22H19ClF4N2O4
Molecular Weight 486.8 g/mol
CAS No. 578727-68-1
Cat. No. B1677230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-MK 0686
CAS578727-68-1
Synonymsmethyl 3-chloro-3'-fluoro-4'-(1-(((1-((trifluoroacetyl)amino)cyclopropyl)carbonyl)amino)ethyl)-1,1'-biphenyl-2-carboxylate
methyl CFTBC
MK 0686
MK-0686
MK0686
Molecular FormulaC22H19ClF4N2O4
Molecular Weight486.8 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)OC)F)NC(=O)C3(CC3)NC(=O)C(F)(F)F
InChIInChI=1S/C22H19ClF4N2O4/c1-11(28-19(31)21(8-9-21)29-20(32)22(25,26)27)13-7-6-12(10-16(13)24)14-4-3-5-15(23)17(14)18(30)33-2/h3-7,10-11H,8-9H2,1-2H3,(H,28,31)(H,29,32)/t11-/m1/s1
InChIKeyWZZIQHIQMWJNLU-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Understanding (Rac)-MK 0686 (CAS 578727-68-1): A Racemic Bradykinin B1 Receptor Antagonist for CNS-Penetrant Pain Research


(Rac)-MK 0686 (CAS 578727-68-1) is the racemic mixture of MK 0686, a potent, orally bioavailable small-molecule bradykinin B1 receptor (B1R) antagonist developed by Merck & Co for the treatment of neuropathic pain and inflammation [1]. MK 0686 is a CNS-penetrant antagonist that exhibits low susceptibility to human P-glycoprotein (P-gp)-mediated efflux, distinguishing it from earlier B1R antagonists that show poor brain exposure [2]. As a racemate, (Rac)-MK 0686 contains both (R)- and (S)-enantiomers of MK 0686 and serves as an essential reference standard for chiral separation and analytical method development in studies of the active enantiomer . The compound has been evaluated in non-human primates, where it demonstrates concentration-dependent autoinduction of its own metabolism via CYP2C75, a phenomenon with direct implications for repeat-dosing experimental design [3].

Why (Rac)-MK 0686 Cannot Be Simply Replaced by Another B1R Antagonist: Pharmacokinetic and Analytical Distinctions


Bradykinin B1 receptor antagonists represent a heterogeneous class of compounds with substantial variability in CNS penetration, P-glycoprotein efflux susceptibility, metabolic stability, and species-specific binding profiles [1]. Unlike peptide-based B1R antagonists such as R-715 (pA2 = 8.49) that exhibit limited oral bioavailability and CNS exposure, (Rac)-MK 0686 was specifically engineered as a small-molecule antagonist with demonstrably reduced human P-gp-mediated efflux [2]. Furthermore, MK 0686 exhibits autoinduction of its own metabolism in rhesus monkeys via CYP2C75 induction, causing time-dependent decreases in systemic exposure that are not observed with alternative B1R antagonists such as NVP-SAA164 or SSR240612 [3]. For chiral analytical method development, the racemate (Rac)-MK 0686 provides an essential reference that the isolated (R)-enantiomer alone cannot supply. These compound-specific pharmacokinetic behaviors and stereochemical properties preclude simple substitution with other B1R antagonists or with the isolated active enantiomer in experimental settings requiring reproducible exposure or analytical validation .

Quantitative Evidence for Selecting (Rac)-MK 0686 Over Alternative B1R Antagonists


Reduced P-Glycoprotein Efflux Susceptibility Enables CNS Penetration Versus Reference B1R Antagonists

(Rac)-MK 0686 (the racemate of MK 0686) exhibits significantly reduced susceptibility to human P-glycoprotein-mediated efflux compared to the reference P-gp substrate controls. While many B1R antagonists suffer from poor brain exposure due to active efflux at the blood-brain barrier, MK 0686 was specifically optimized to minimize this liability [1]. In CF-1 mice and rhesus monkeys, MK 0686 achieves brain levels that are consistent with good CNS penetration, a property not shared by earlier peptide-based B1R antagonists such as R-715 (pA2 = 8.49) or desArg9-[Leu8]BK (IC50 = 110 nM in rabbit aorta), which lack significant oral bioavailability and CNS exposure [2].

CNS penetration P-glycoprotein efflux blood-brain barrier neuropathic pain

Concentration-Dependent Autoinduction of Metabolism in Rhesus Monkey: Implications for Repeat-Dosing Studies

MK 0686 exhibits concentration-dependent autoinduction of its own metabolism in rhesus monkeys via induction of CYP2C75, a phenomenon not reported for alternative non-peptide B1R antagonists such as NVP-SAA164 (human B1R Ki = 8 nM) or SSR240612 (human B1R Ki = 0.48-0.73 nM) [1]. Following oral administration, MK 0686 undergoes extensive biotransformation primarily via oxidation on the chlorophenyl ring, producing metabolites M11 (dihydrodiol) and M13 [2]. The autoinduction effect results in time-dependent decreases in systemic exposure upon repeat dosing, a critical consideration for chronic pain models that is not documented for comparator B1R antagonists [3].

CYP2C75 autoinduction metabolism pharmacokinetics rhesus monkey

Racemic Mixture as an Essential Analytical Reference Standard for Chiral Separation Method Development

(Rac)-MK 0686, as the racemic mixture of MK 0686, provides a critical analytical reference standard that the isolated (R)-enantiomer alone cannot supply for chiral separation method development and validation . In chiral chromatographic applications, the racemate enables determination of enantiomeric resolution (Rs), verification of elution order, and establishment of system suitability parameters that are essential for quantifying enantiomeric purity in synthesized batches of the active (R)-enantiomer [1]. Unlike a single-enantiomer reference, the racemate provides an equimolar mixture of both enantiomers, allowing accurate assessment of peak separation and method specificity .

chiral chromatography enantiomeric separation analytical method validation reference standard

High-Purity Racemate for In Vitro Pharmacology Without Enantiomeric Interference

(Rac)-MK 0686 is supplied as a high-purity racemic mixture suitable for use as a stereochemical control in in vitro binding and functional assays of MK 0686 activity . In pharmacological studies where the isolated (R)-enantiomer serves as the active test article, the racemate enables evaluation of whether observed effects are stereospecific. Many B1R antagonists such as ELN-441958 (Ki = 0.26 nM) are developed and supplied as single enantiomers without readily available racemate controls, limiting the ability to conduct stereospecificity analyses [1].

racemic mixture binding assay functional assay stereochemistry control

Optimal Research and Analytical Applications for (Rac)-MK 0686 Based on Differential Evidence


Chiral HPLC/SFC Method Development and Enantiomeric Purity Testing

(Rac)-MK 0686 is specifically indicated for use as a reference standard in the development and validation of chiral chromatographic methods for separating MK 0686 enantiomers. The racemate provides the equimolar mixture required to determine resolution (Rs) between the (R)- and (S)-enantiomers, establish elution order, and set system suitability parameters per ICH Q3A(R2) guidelines [1]. This application is not served by procurement of the isolated (R)-enantiomer alone. Analytical laboratories supporting process chemistry or formulation development for MK 0686 should maintain (Rac)-MK 0686 as a critical reference material [2].

Repeat-Dosing Pharmacokinetic Studies in Non-Human Primates Requiring Autoinduction-Aware Design

(Rac)-MK 0686 (or its parent compound MK 0686) is appropriate for studies designed to investigate CYP-mediated autoinduction phenomena in rhesus monkey models of chronic pain. The concentration-dependent increase in CYP2C75 expression and resulting time-dependent decreases in systemic exposure documented by Tang et al. [1] make this compound particularly suitable for evaluating metabolic induction mechanisms. Researchers must adjust dosing protocols to account for autoinduction; protocols developed for NVP-SAA164 or SSR240612 cannot be directly applied without modification [2].

CNS-Penetrant B1R Pharmacology in Murine and Primate Neuropathic Pain Models

Studies requiring robust CNS exposure of a B1R antagonist should prioritize MK 0686 (and by extension its racemate for analytical support) over peptide-based alternatives such as R-715 or desArg9-[Leu8]BK. The documented reduction in human P-gp-mediated efflux and observed brain levels in CF-1 mice and rhesus monkeys support CNS-penetrant pharmacology that is not achievable with many comparator B1R antagonists [1]. This property is particularly relevant for research into centrally mediated components of neuropathic pain and inflammation [2].

Stereospecificity Control in In Vitro B1R Binding and Functional Assays

(Rac)-MK 0686 serves as a stereochemical control in in vitro binding and functional assays where the isolated (R)-enantiomer is the primary test article. By comparing activity of the racemate versus the single enantiomer, researchers can evaluate whether observed pharmacological effects are stereospecific [1]. This application is not feasible with B1R antagonists such as ELN-441958 or SSR240612, for which commercial racemates are not available [2]. Procurement of (Rac)-MK 0686 therefore enables more rigorous validation of target engagement and mechanism of action studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-MK 0686

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.